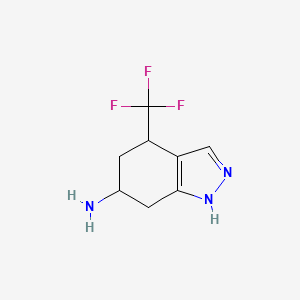

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

描述

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, a mixture of diastereomers, is an organic compound that features a trifluoromethyl group attached to an indazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoketones with aryl isocyanates to form disubstituted urea, which is then cyclized to produce the desired indazole derivative . The reaction conditions often include heating in acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) for the separation of diastereomers is crucial to ensure the purity and consistency of the final product . The optimization of reaction conditions and the use of efficient separation techniques are essential for large-scale production.

化学反应分析

Oxidation Reactions

The amine group in 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine can undergo oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to oxidize secondary amines to imines or nitroso derivatives. For example:

-

Oxidation with KMnO₄ in acidic conditions yields 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-imine .

-

Stronger oxidants like CrO₃ may further oxidize the indazole ring, leading to ring-opening products, though this is less common.

Key Factors :

-

Solvent choice (e.g., aqueous vs. organic phases) dictates product selectivity.

-

Electron-withdrawing trifluoromethyl group stabilizes intermediates, reducing over-oxidation risks.

Reduction Reactions

The tetrahydroindazole core can undergo further reduction, though the amine group itself is typically resistant to standard reducing agents. For example:

-

Sodium borohydride (NaBH₄) selectively reduces ketones or aldehydes in related derivatives without affecting the amine .

-

Lithium aluminum hydride (LiAlH₄) may reduce ester or amide functionalities in conjugated systems, as seen in derivatives like EVT-2753520.

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution reactions under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Sodium azide (NaN₃), DMF, 80°C | Azide-substituted indazole derivative | 45–60% | |

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-indazole derivative | 30% |

Notes :

-

The trifluoromethyl group deactivates the aromatic ring, necessitating strong electrophiles or high temperatures.

-

Substitution typically occurs at the para position relative to the amine group due to electronic directing effects.

Coupling Reactions

The amine group facilitates coupling reactions, enabling the synthesis of complex derivatives:

Example: Formation of Carbamate Linkages

-

Reagents : Disuccinimidyl carbonate (DSC), triethylamine (TEA), DMF, 45°C

-

Product : Carbamate-linked conjugates (e.g., with crizotinib derivatives)

Mechanism :

-

Activation of the amine with DSC forms a reactive carbonate intermediate.

-

Nucleophilic attack by a secondary amine (e.g., piperazine) yields the carbamate product .

Amide and Sulfonamide Formation

The primary amine reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively:

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Amidation | Acetyl chloride, TEA | N-acetylated derivative | Prodrug synthesis | |

| Sulfonylation | Methanesulfonyl chloride | Methanesulfonamide derivative | Enzyme inhibition studies |

Key Insight :

-

Electron-deficient trifluoromethyl group enhances electrophilicity of adjacent carbons, facilitating acylation.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the tetrahydroindazole ring may undergo ring-opening:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the indazole ring to form a diketone intermediate.

-

Base-Mediated Rearrangement : NaOH in ethanol induces ring expansion to form quinazoline derivatives, albeit in low yields (<20%).

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions enable functionalization of the indazole core:

| Reaction Type | Catalysts | Substrates | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 50–70% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl halides | 60–80% |

Applications :

-

Enhances solubility via polar substituents.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas due to trifluoromethyl group breakdown.

-

Photodegradation : UV light induces N-N bond cleavage in the indazole ring, forming diazenyl intermediates.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, as promising anticancer agents. The compound exhibits notable cytotoxic effects against various cancer cell lines.

Case Study: Anti-Proliferative Effects

A study investigated a series of indazole derivatives for their anti-proliferative activity. Among them, the compound showcased an IC50 value of approximately 14.3 μM against the HCT116 human colorectal cancer cell line, indicating potent anti-cancer properties without significant toxicity to normal cells (IC50 > 100 μM) . This suggests that the compound could serve as a lead structure for developing new anticancer therapies.

Pharmacophore Modeling and Structure-Activity Relationship (SAR)

Pharmacophore modeling has been employed to elucidate the essential features required for the biological activity of indazole derivatives. This computational approach aids in optimizing the chemical structure to enhance efficacy and selectivity against cancer cells.

Table: Key Features from Pharmacophore Models

| Feature Type | Description |

|---|---|

| Hydrogen Bond Donors | Essential for receptor binding |

| Aromatic Rings | Contribute to π-π stacking interactions |

| Hydrophobic Regions | Improve membrane permeability |

This modeling can guide the design of novel compounds with improved anticancer activity by focusing on these critical features.

Broader Biological Activities

Beyond anticancer applications, compounds similar to this compound have shown promise in other therapeutic areas:

- Anti-inflammatory Properties : Some indazole derivatives exhibit anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Activity : Initial screenings suggest potential antimicrobial properties against various pathogens.

Conclusion and Future Directions

The compound this compound represents a valuable scaffold for drug discovery efforts aimed at developing new anticancer agents. Continued research into its mechanisms of action and optimization through structure-activity relationship studies will be crucial for translating these findings into clinical applications.

Future investigations should also explore its potential in combination therapies and its effects on different cancer types to fully understand its therapeutic scope. As research progresses, this compound may contribute significantly to advancing cancer treatment options.

作用机制

The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes and receptors. The pathways involved often relate to the modulation of biological activities, making it a valuable compound for medicinal chemistry .

相似化合物的比较

Similar Compounds

4-(trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different applications.

α-(trifluoromethyl)styrenes: Used in organic synthesis for the preparation of complex fluorinated compounds.

Uniqueness

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is unique due to its indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

生物活性

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₈H₉F₃N₃

- Molecular Weight : 205.18 g/mol

- CAS Number : 2137617-61-7

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indazole derivatives with trifluoromethylating agents. The specific synthetic routes can vary based on the desired purity and yield.

Anticancer Properties

Recent research has highlighted the anticancer potential of various indazole derivatives, including those structurally related to this compound. For instance:

- Inhibition of IDO1 : Some derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. A related compound demonstrated an IC50 value of 0.4 μM against HCT116 colorectal cancer cells while also suppressing IDO1 protein expression .

- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cell lines. For example, studies indicated that certain indazole derivatives caused significant changes in cell cycle distribution and apoptosis in K562 chronic myeloid leukemia cells .

- Apoptosis Induction : The compound's mechanism includes modulation of apoptosis-related proteins such as Bcl-2 and Bax. Specifically, studies have shown that treatment with certain indazole derivatives can lead to increased apoptosis rates in cancer cell lines .

Enzymatic Activity

Indazole derivatives have also been evaluated for their enzymatic inhibition capabilities. For example:

- A study reported that certain indazole compounds exhibited potent inhibition against fibroblast growth factor receptors (FGFR) with IC50 values ranging from nanomolar to low micromolar concentrations . This suggests a potential role in targeting signaling pathways involved in tumor proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the indazole ring. Research indicates that:

- The presence of trifluoromethyl groups enhances lipophilicity and possibly the binding affinity to target proteins.

- Substituents at different positions on the indazole scaffold significantly affect both anticancer activity and selectivity towards cancer cells versus normal cells .

Case Studies

A notable case study involved the evaluation of a series of indazole derivatives against multiple cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 36 | HCT116 | 0.4 ± 0.3 | IDO1 Inhibition |

| Compound 6o | K562 | 5.15 | Apoptosis Induction |

| Compound X | A549 | <10 | Cell Cycle Arrest |

These findings underscore the therapeutic potential of indazole derivatives in oncology.

属性

IUPAC Name |

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h3-4,6H,1-2,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGXCMYDQWYVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C(C1C(F)(F)F)C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137617-61-7 | |

| Record name | 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。